

An In-depth Technical Guide to Bis-Bromoacetamido-PEG11: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: *Bis-Bromoacetamido-PEG11*

Cat. No.: *B8114416*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Bromoacetamido-PEG11 is a homobifunctional crosslinking agent that has garnered significant attention in the fields of bioconjugation, proteomics, and drug development. Its structure features a hydrophilic 11-unit polyethylene glycol (PEG) spacer flanked by two bromoacetamide groups. This unique architecture imparts desirable properties, including enhanced water solubility and a defined spacer length, making it a versatile tool for covalently linking molecules. The bromoacetamide functional groups exhibit high reactivity towards thiol groups, forming stable thioether bonds, which is particularly useful for conjugating peptides, proteins, and other thiol-containing biomolecules. This guide provides a comprehensive overview of the physicochemical properties of **Bis-Bromoacetamido-PEG11**, detailed experimental protocols for its characterization and application, and illustrates its utility in advanced applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Physicochemical Properties

The physicochemical properties of **Bis-Bromoacetamido-PEG11** are crucial for its handling, reactivity, and performance in various applications. A summary of these properties is presented in the table below.

Property	Value	Reference
Chemical Formula	C28H54Br2N2O13	[1][2]
Molecular Weight	786.6 g/mol	[1][2]
Appearance	Solid or viscous liquid	[3]
Purity	≥95%	[4][5]
Solubility	Soluble in water, DMSO, DMF, DCM, Methylene Chloride, Methanol, Acetonitrile	[6][7]
Reactivity	Reacts with thiols (sulfhydryl groups) to form stable thioether bonds.[4][5] Optimal reactivity is observed at a pH range of 7.5-8.5.[4]	
Storage Conditions	Store at -20°C.[2][8] The compound is hygroscopic and should be protected from moisture.[8]	

Experimental Protocols

Characterization of Bis-Bromoacetamido-PEG11

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure and purity of **Bis-Bromoacetamido-PEG11**.

- **Sample Preparation:** Dissolve 5-10 mg of **Bis-Bromoacetamido-PEG11** in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
- **¹H NMR Analysis:** The proton NMR spectrum is expected to show characteristic peaks for the PEG backbone (a prominent signal around 3.5-3.7 ppm) and the bromoacetyl groups

(protons adjacent to the bromine and carbonyl groups). The integration of these peaks can be used to confirm the structure and assess purity.

- ^{13}C NMR Analysis: Carbon NMR will provide further structural confirmation, with distinct signals for the carbons in the PEG chain and the bromoacetamide moieties.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the crosslinker.

- System: A reverse-phase HPLC system with a C18 column is suitable.
- Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is commonly used.
- Detection: UV detection at a wavelength where the amide bonds absorb (e.g., 214 nm) can be used.
- Analysis: The purity is determined by the peak area of the main component relative to the total peak area in the chromatogram.

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Bis-Bromoacetamido-PEG11**.

- Technique: Electrospray ionization mass spectrometry (ESI-MS) is a common method.
- Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water) is infused into the mass spectrometer.
- Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of **Bis-Bromoacetamido-PEG11**.

Bioconjugation Protocol: Protein Crosslinking

This protocol outlines a general procedure for crosslinking thiol-containing proteins using **Bis-Bromoacetamido-PEG11**.

Materials:

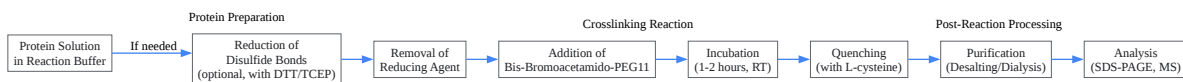
- Protein of interest (containing free thiol groups)
- **Bis-Bromoacetamido-PEG11**
- Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris) as they can have competing reactions at higher pH.
- Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds in the protein need to be reduced to generate free thiols.
- Quenching Reagent: L-cysteine or β -mercaptoethanol.
- Desalting column or dialysis cassette.

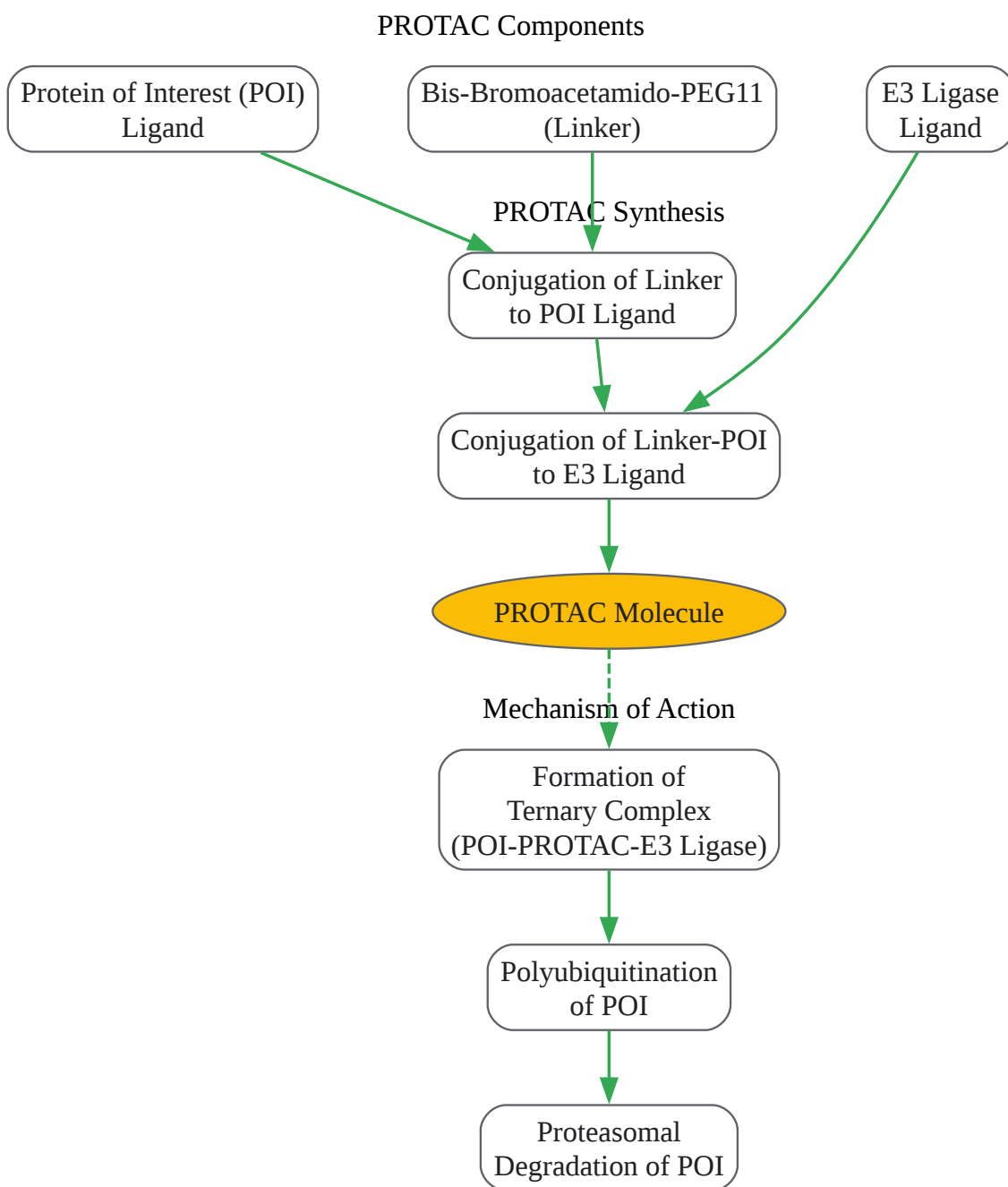
Procedure:

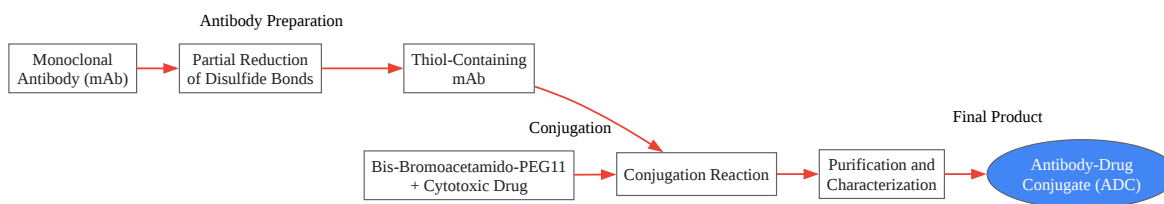
- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
 - If reduction of disulfide bonds is necessary, add DTT or TCEP to a final concentration of 10-20 mM and incubate for 30-60 minutes at room temperature.
 - Remove the reducing agent using a desalting column or dialysis.
- Crosslinking Reaction:
 - Prepare a stock solution of **Bis-Bromoacetamido-PEG11** in an organic solvent like DMSO or DMF.
 - Add the **Bis-Bromoacetamido-PEG11** stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the crosslinker over the protein. The optimal ratio should be determined empirically.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

- Quenching:
 - To stop the reaction, add the quenching reagent to a final concentration that is in molar excess of the initial **Bis-Bromoacetamido-PEG11** concentration.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess crosslinker and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.
- Analysis:
 - Analyze the crosslinked product using SDS-PAGE, which will show the formation of higher molecular weight species.
 - Further characterization can be performed using mass spectrometry to identify the crosslinked peptides.

Mandatory Visualizations







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